Europium(3+);2-methylprop-2-enoate

Übersicht

Beschreibung

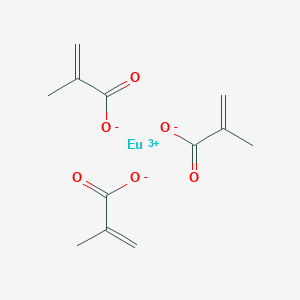

Europium(3+);2-methylprop-2-enoate: is a coordination compound consisting of europium in the +3 oxidation state and 2-methylprop-2-enoate as the ligand Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of europium(3+);2-methylprop-2-enoate typically involves the reaction of europium(III) chloride or europium(III) nitrate with 2-methylprop-2-enoic acid in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through recrystallization or precipitation techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where europium salts are reacted with methacrylic acid under controlled temperature and pressure conditions. The product is then isolated through filtration, washing, and drying processes to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation and Reduction: Europium(3+);2-methylprop-2-enoate can undergo redox reactions, where europium(III) can be reduced to europium(II) under specific conditions.

Substitution Reactions: The methacrylate ligand can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

Polymerization: The methacrylate group can undergo polymerization reactions, forming polymeric materials with unique properties.

Common Reagents and Conditions:

Oxidation/Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce europium(III) to europium(II).

Substitution: Ligand exchange reactions can be facilitated by using solvents like ethanol or acetonitrile and heating the reaction mixture.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the methacrylate group.

Major Products:

Reduction: Europium(II) complexes.

Substitution: New europium coordination compounds with different ligands.

Polymerization: Poly(methyl methacrylate) or copolymers with other monomers.

Wissenschaftliche Forschungsanwendungen

Chemistry: Europium(3+);2-methylprop-2-enoate is used in the synthesis of luminescent materials and as a precursor for the preparation of europium-doped phosphors. These materials are essential in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Biology: In biological research, europium complexes are employed as luminescent probes for imaging and diagnostic applications. The unique luminescent properties of europium allow for sensitive detection and imaging of biological molecules .

Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI). The compound’s luminescent properties enhance the contrast and resolution of imaging techniques .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. The compound’s ability to form stable complexes with metal ions makes it valuable in the development of advanced materials .

Wirkmechanismus

The mechanism of action of europium(3+);2-methylprop-2-enoate primarily involves the interaction of the europium ion with the surrounding ligands and the environment. The europium ion can undergo electronic transitions that result in luminescence, making it useful in various applications. The methacrylate ligand stabilizes the europium ion and enhances its solubility and reactivity in different media .

Molecular Targets and Pathways:

Luminescence: The europium ion interacts with light, leading to electronic transitions and the emission of light at specific wavelengths.

Coordination Chemistry: The methacrylate ligand coordinates with the europium ion, forming a stable complex that can participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Europium(III) chloride (EuCl3): A common europium compound used in luminescent materials and as a precursor for other europium complexes.

Europium(III) nitrate (Eu(NO3)3): Used in the synthesis of europium-doped phosphors and as a luminescent probe.

Europium(III) acetate (Eu(CH3COO)3): Employed in the preparation of europium-based coordination compounds and luminescent materials.

Uniqueness: Europium(3+);2-methylprop-2-enoate is unique due to the presence of the methacrylate ligand, which imparts specific properties such as polymerizability and enhanced solubility. This makes it particularly valuable in applications requiring both luminescence and polymerization capabilities, such as in the development of advanced materials and optoelectronic devices .

Biologische Aktivität

Europium(3+);2-methylprop-2-enoate, a compound that integrates europium ions with 2-methylprop-2-enoate (also known as methacrylic acid), has garnered attention in biomedical research due to its unique properties. This article reviews the biological activity of this compound, focusing on its osteogenic, angiogenic, neuritogenic, antibacterial, and anti-tumor properties.

Overview of Europium Compounds

Europium (Eu) is a rare-earth element known for its low toxicity and good biocompatibility. In its +3 oxidation state, europium forms various compounds that exhibit interesting luminescent properties. These compounds are often explored for applications in biomedicine due to their potential to enhance the biological functions of materials when doped with europium ions .

Osteogenic Properties

Research indicates that europium-doped materials can significantly enhance bone regeneration. For instance, europium-doped calcium polyphosphate has shown increased osteogenic activity, promoting the proliferation and differentiation of osteoblasts. Studies have demonstrated that the incorporation of europium ions into biomaterials leads to improved bone healing and regeneration processes .

Angiogenic Effects

The angiogenic potential of europium compounds is noteworthy. In vitro studies have shown that europium(3+) ions promote the secretion of angiogenesis-related proteins from human umbilical vein endothelial cells (HUVECs). The results indicate a dose-dependent increase in angiogenic gene expression when exposed to europium-doped materials .

| Biomaterial | Form of Europium | Experimental Group | Control Group | Cell Type | Results |

|---|---|---|---|---|---|

| Europium-doped calcium polyphosphate | Eu 3+ | 5% EuCCP | Blank control group | HUVECs | Increased secretion of angiogenesis-related proteins |

Neuritogenic Activity

Europium compounds have also been investigated for their neuritogenic properties. Studies suggest that europium(OH)₃ nanoparticles can promote nerve regeneration by enhancing neuronal cell survival and differentiation. This effect is attributed to the activation of specific signaling pathways that facilitate nerve growth factor (NGF) signaling .

Antibacterial Properties

The antibacterial activity of europium compounds has been documented in various studies. The incorporation of europium into biomaterials enhances their antimicrobial efficacy against a range of pathogens. This property is particularly beneficial in preventing infections associated with implanted medical devices .

Anti-Tumor Effects

Recent research highlights the potential anti-tumor effects of europium-containing compounds. In vitro experiments have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms underlying these effects may involve the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Case Studies

- Case Study on Osteogenesis : A study involving europium-doped hydroxyapatite demonstrated enhanced osteoconductivity in rabbit models, leading to significant improvements in bone density compared to controls.

- Angiogenesis in Zebrafish Models : Research using zebrafish embryos showed that europium(OH)₃ nanoparticles significantly increased blood vessel formation, illustrating the compound's potential in vascular tissue engineering.

- Neurite Outgrowth : In a study on neuronal cells, treatment with europium-doped materials resulted in increased neurite outgrowth compared to untreated controls, suggesting a role in neuroregeneration.

Eigenschaften

IUPAC Name |

europium(3+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O2.Eu/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGAQLKDLXTZNG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591124 | |

| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79718-24-4 | |

| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.